EMAP-II-DERIVED PEPTIDE EMAP-II-DERIVED PEPTIDE
Brand Name: Vulcanchem
CAS No.: 155029-52-0
VCID: VC0123077
InChI: InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1
SMILES: CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N
Molecular Formula: C81H142N26O22
Molecular Weight: 1832.187

EMAP-II-DERIVED PEPTIDE

CAS No.: 155029-52-0

Main Products

VCID: VC0123077

Molecular Formula: C81H142N26O22

Molecular Weight: 1832.187

EMAP-II-DERIVED PEPTIDE - 155029-52-0

CAS No. 155029-52-0
Product Name EMAP-II-DERIVED PEPTIDE
Molecular Formula C81H142N26O22
Molecular Weight 1832.187
IUPAC Name (3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1
Standard InChIKey IBUKYFHKFHPYMT-JJRSMFPTSA-N
SMILES CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N
PubChem Compound 118855710
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator